molecular formula C4H6Cl4Si B098420 2-(Chloromethyl)allyltrichlorosilane CAS No. 18147-84-7

2-(Chloromethyl)allyltrichlorosilane

Cat. No.: B098420
CAS No.: 18147-84-7
M. Wt: 224 g/mol
InChI Key: SJFJNNLIAXEOSE-UHFFFAOYSA-N
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Description

2-(Chloromethyl)allyltrichlorosilane is an organosilicon compound with the molecular formula C4H6Cl4Si. It is a clear, colorless to yellow liquid with a distinct odor. This compound is known for its bifunctional nature, containing both chloromethyl and allyl groups, which makes it highly reactive and useful in various chemical processes .

Biochemical Analysis

Biochemical Properties

2-(Chloromethyl)allyltrichlorosilane plays a significant role in biochemical reactions, particularly in the synthesis of inhibitors and polymers. It interacts with enzymes such as spermine oxidase, where it can be used to synthesize inhibitors like 2,11-bis(methylidene)spermine . This interaction is crucial as it helps in the regulation of polyamine metabolism, which is vital for cell growth and differentiation. Additionally, this compound is involved in the synthesis of branched side chains of conjugated polymers, which are important in materials science .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in the polyamine metabolic pathway, thereby impacting cell proliferation and apoptosis . Moreover, this compound can affect cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity. For example, its interaction with spermine oxidase results in the inhibition of this enzyme, which in turn affects the polyamine metabolic pathway . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under controlled conditions but can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to significant changes in cellular function, including alterations in cell growth and metabolism . These effects are often observed in both in vitro and in vivo studies, highlighting the importance of proper storage and handling of the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as the inhibition of specific enzymes and the regulation of metabolic pathways . At high doses, this compound can be toxic and cause adverse effects, including cellular damage and organ toxicity . Threshold effects are often observed, where a certain dosage level leads to a significant change in the compound’s impact on the organism .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the polyamine metabolic pathway. It interacts with enzymes such as spermine oxidase and other cofactors, affecting the levels of metabolites and the overall metabolic flux . These interactions are crucial for maintaining cellular homeostasis and regulating various biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with enzymes and other biomolecules, thereby affecting its overall function and efficacy .

Chemical Reactions Analysis

2-(Chloromethyl)allyltrichlorosilane undergoes various types of chemical reactions, including:

    Hydrolysis: Reacts with water to form silanols and hydrochloric acid.

    Cross-coupling reactions: Involves the formation of carbon-silicon bonds.

    Hydrosilylation: Addition of silicon-hydrogen bonds across carbon-carbon multiple bonds.

    Allylation: Reacts with aldehydes and ketones to form allylated products.

    Palladium-catalyzed allylic substitutions: Substitution reactions involving allylic chlorides.

Common reagents used in these reactions include water, palladium catalysts, and various organic solvents. Major products formed from these reactions include silanols, allylated aldehydes, and ketones .

Scientific Research Applications

2-(Chloromethyl)allyltrichlorosilane has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-(Chloromethyl)allyltrichlorosilane can be compared with other similar organosilicon compounds such as allyltrichlorosilane and trichlorosilane. While allyltrichlorosilane contains an allyl group and three chlorine atoms bonded to silicon, this compound has an additional chloromethyl group, making it more reactive and versatile . Trichlorosilane, on the other hand, lacks the allyl and chloromethyl groups, limiting its reactivity compared to this compound .

Similar compounds include:

These comparisons highlight the unique reactivity and versatility of this compound in various chemical processes.

Properties

IUPAC Name

trichloro-[2-(chloromethyl)prop-2-enyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl4Si/c1-4(2-5)3-9(6,7)8/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFJNNLIAXEOSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C[Si](Cl)(Cl)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402944
Record name 2-(CHLOROMETHYL)ALLYLTRICHLOROSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18147-84-7
Record name 2-(CHLOROMETHYL)ALLYLTRICHLOROSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichloro[2-(chloromethyl)allyl]silane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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